molecular formula C5H12N2 B3057171 (1S,2S)-Cyclopentane-1,2-diamine CAS No. 77255-03-9

(1S,2S)-Cyclopentane-1,2-diamine

Cat. No.: B3057171
CAS No.: 77255-03-9
M. Wt: 100.16 g/mol
InChI Key: MYJQGGALXPHWLV-WHFBIAKZSA-N
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Description

(1S,2S)-Cyclopentane-1,2-diamine is a chiral diamine compound characterized by a cyclopentane ring with two amino groups attached at the 1 and 2 positions. This compound is notable for its stereochemistry, with both amino groups positioned in the same spatial orientation, making it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S)-Cyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, cyclopentane-1,2-dione, using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of cyclopentane-1,2-dinitrile in the presence of a chiral catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-Cyclopentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form cyclopentane derivatives with different functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like acyl chlorides or isocyanates in the presence of a base.

Major Products:

    Oxidation: Formation of cyclopentane-1,2-dinitrile.

    Reduction: Formation of cyclopentane-1,2-diamine derivatives.

    Substitution: Formation of N-substituted cyclopentane-1,2-diamine derivatives.

Scientific Research Applications

(1S,2S)-Cyclopentane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-Cyclopentane-1,2-diamine largely depends on its role in specific reactions or applications. As a chiral ligand, it facilitates asymmetric catalysis by coordinating with metal centers and inducing chirality in the reaction products. The molecular targets and pathways involved vary based on the specific catalytic system and reaction conditions.

Comparison with Similar Compounds

    (1R,2R)-Cyclopentane-1,2-diamine: The enantiomer of (1S,2S)-Cyclopentane-1,2-diamine, with opposite stereochemistry.

    Cyclohexane-1,2-diamine: A similar diamine with a six-membered ring instead of a five-membered ring.

    Cyclopentane-1,3-diamine: A structural isomer with amino groups at the 1 and 3 positions.

Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in reaction products sets it apart from other similar compounds, making it a crucial component in the development of chiral catalysts and pharmaceuticals.

Properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGGALXPHWLV-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459007
Record name (1S,2S)-Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77255-03-9
Record name (1S,2S)-Cyclopentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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